(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-24-20-5-3-4-6-21(20)26(31(24,28)29)16-9-11-25(12-10-16)22(27)19-13-15-7-8-17(30-2)14-18(15)23-19/h3-8,13-14,16,23H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNKNKDURGXGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiadiazole intermediates, followed by their coupling through a piperidine linker. Key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Thiadiazole Intermediate: This involves the cyclization of appropriate thiosemicarbazide derivatives with oxidizing agents.
Coupling Reaction: The indole and thiadiazole intermediates are coupled using a piperidine linker under conditions that facilitate the formation of the methanone bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that indole derivatives possess significant anticancer activity. A study highlighted that specific derivatives can induce cell cycle arrest and inhibit the growth of cancer cells across various types including colon, lung, breast, and skin cancers . The compound may share similar properties due to its structural characteristics.
Indole Derivatives as Anticancer Agents
A comprehensive review discussed the design and development of indole-based anticancer agents, emphasizing their structural diversity and biological efficacy. The review pointed out that modifications in the indole structure could lead to improved potency against cancer cell lines .
Chiral Indole Derivatives
Another study focused on synthesizing chiral indole derivatives and evaluating their pharmacological activities. The results indicated that these compounds could exhibit enhanced selectivity towards specific receptors involved in pain relief and cognitive functions . This suggests that (6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone might also be explored for similar applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related methanone derivatives, focusing on key structural variations, synthetic routes, and biological activities.
Key Observations:
Indole vs. Thiazole-containing analogs () exhibit stronger antimicrobial profiles but lack sulfonamide-like groups .
Piperidine Substitution : The benzo[c][1,2,5]thiadiazole-2,2-dioxide group in the target compound introduces sulfonamide-like properties, which are absent in benzylpiperazine () or aryl-substituted piperidines (). This group may enhance solubility and target engagement in enzymes like carbonic anhydrase .
Synthetic Routes : The target compound likely follows a multi-step synthesis involving coupling of 6-methoxyindole-2-carboxylic acid with a pre-functionalized piperidine intermediate. Similar compounds (e.g., ) utilize HPLC-MS purification (for polar groups) or silica gel chromatography (for lipophilic analogs) .
Research Findings and Implications
- Optimization Potential: Substituting the 3-methyl group on the thiadiazole with bulkier substituents (e.g., CF3) could enhance potency, as seen in ’s trifluoromethyl-containing analog .
Biological Activity
The compound (6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
1. Structural Overview
The compound features an indole moiety substituted with a methoxy group at the 6-position and a piperidinyl group linked to a benzo[c][1,2,5]thiadiazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
2.1 Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, related compounds have shown effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as seen with certain analogues that inhibit tubulin polymerization .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.52 | Induces apoptosis |
| Compound B | MCF-7 | 0.34 | Arrests cell cycle in G2/M phase |
| Compound C | HT-29 | 0.86 | Inhibits tubulin polymerization |
2.2 Antiviral Activity
Indole derivatives have also been investigated for antiviral properties. Studies have shown that certain indole-based compounds can inhibit viral replication, with IC50 values indicating their potency against specific viruses like influenza A . The structural characteristics of these compounds play a crucial role in their bioactivity.
2.3 Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well-documented. Compounds containing methoxy groups have been noted to exhibit enhanced anti-inflammatory activity due to their ability to modulate cytokine production . The inhibition of pro-inflammatory pathways highlights their therapeutic relevance in treating inflammatory diseases.
3. Case Studies
Case Study 1: Synthesis and Evaluation of Indole Derivatives
In a recent study by Verma et al., various indole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with methoxy substitutions demonstrated significant anticancer and anti-inflammatory effects, reinforcing the importance of structural modifications in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies on pyrimido[5,4-b]indoles revealed that specific substitutions could enhance TLR4 agonist activity while reducing cytotoxicity. This indicates that careful design and modification of indole structures can lead to compounds with desirable therapeutic profiles .
4. Conclusion
The compound (6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone exhibits promising biological activities including anticancer, antiviral, and anti-inflammatory effects. Ongoing research into its mechanisms of action and structure-activity relationships will be essential for the development of effective therapeutic agents based on this framework.
Q & A
Q. What are the optimal synthetic routes for preparing the compound?
The synthesis of structurally related indole-thiazole/piperidine hybrids (e.g., (1-allyl-1H-indol-3-yl)(thiazol-2-yl)methanone ) involves multistep reactions under controlled conditions. Key steps include:
- Coupling reactions : Use of anhydrous solvents (e.g., THF, CH₂Cl₂) and catalysts (e.g., bleaching earth clay at pH 12.5) to facilitate heterocyclic bond formation .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to achieve >90% purity .
- Yield optimization : Adjusting reaction time (1–2 hours) and temperature (70–80°C) in PEG-400 medium improves efficiency .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks for indole NH (~10–12 ppm), methoxy groups (~3.8 ppm), and piperidine protons (δ 1.5–3.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Q. How can researchers troubleshoot low yields during final-step synthesis?
- Catalyst screening : Replace traditional bases with phase-transfer catalysts (e.g., PEG-400) to enhance reaction homogeneity .
- Solvent optimization : Switch from polar aprotic solvents (DMF) to less viscous alternatives (acetonitrile) to reduce side reactions .
- Temperature control : Maintain strict thermal regulation (±2°C) to prevent decomposition of heat-sensitive intermediates .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized assays : Use NCCLS broth microdilution protocols with consistent DMF concentrations (62.5–500 µg/mL) and reference standards (e.g., gentamicin for antibacterial activity) .
- Dose-response curves : Perform triplicate experiments to calculate IC₅₀/EC₅₀ values, reducing variability from single-point data .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Core modifications : Replace the benzo[c][1,2,5]thiadiazole moiety with pyridothiadiazine analogs to assess impact on receptor binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to enhance π-π stacking with target proteins .
- Docking-guided design : Use AutoDock Vina to simulate interactions with histamine H1/H4 receptors, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How can computational methods evaluate the compound’s binding affinity and selectivity?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound in the ATP-binding pocket of CYP3A4 .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at the methoxy group, hydrophobic regions near the piperidine ring) using Schrödinger’s Phase .
- ADMET prediction : Apply SwissADME to estimate permeability (LogP < 3), cytochrome P450 inhibition, and hERG cardiotoxicity risks .
Q. What analytical methods resolve structural ambiguities in complex NMR spectra?
- 2D NMR (COSY, HSQC, HMBC) : Correlate indole NH with adjacent protons and assign quaternary carbons in the benzo[c][1,2,5]thiadiazole ring .
- Variable-temperature NMR : Suppress signal broadening caused by slow rotation of the piperidine ring at 298 K .
- Isotopic labeling : Synthesize ¹³C-enriched analogs to trace carbonyl carbon environments in NOESY experiments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
